molecular formula C19H20N2O2 B2529778 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one CAS No. 54906-22-8

1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Cat. No.: B2529778
CAS No.: 54906-22-8
M. Wt: 308.381
InChI Key: NMFAHOKVZJFMHP-UHFFFAOYSA-N
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Description

1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the benzoxazine family, which is known for its diverse applications in pharmaceuticals and materials science. The spiro linkage in this compound introduces significant rigidity and stability, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one typically involves a multi-step process. One common synthetic route includes the Mannich reaction, where a phenol, an amine, and formaldehyde are used to form the benzoxazine ring . The spiro linkage is then introduced through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro structure . Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors and other advanced techniques to increase yield and purity.

Chemical Reactions Analysis

1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one can be compared with other benzoxazine derivatives and spiro compounds:

The uniqueness of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one lies in its combination of the benzoxazine ring and spiro structure, which imparts distinct properties useful in various applications.

Properties

IUPAC Name

1'-benzylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18-16-8-4-5-9-17(16)23-19(20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAHOKVZJFMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Salicylamide (7.24 g), 1-benzylpiperidin-4-one (10.0 g) and p-toluenesulfonic acid hydrate (500 mg) were suspended in toluene (200 mL), and the suspension was stirred under reflux overnight while removing the water in the reaction system using a Dean-Stark tube. The mixture was cooled to room temperature, and the resulting precipitate was collected by filtration and washed with water, ethanol and diethyl ether to give 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one as a crude product (9.7 g). The obtained crude 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one (5.0 g) and 10% palladium-carbon (1.0 g) were suspended in ethanol (50 mL), and the suspension was stirred at 50° C. for 5 hr under a hydrogen atmosphere. The catalyst was removed by filtration through celite and the solvent was evaporated under reduced pressure. The resulting precipitate was collected by filtration, and washed with ethanol and diethyl ether to give the object product (2.7 g, 77%).
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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